molecular formula C19H17N3O6S2 B2870287 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021065-81-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B2870287
CAS No.: 1021065-81-5
M. Wt: 447.48
InChI Key: WWVWTVRUBPOZNF-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a 4-methoxyphenylsulfonamido group, and a thiazole-4-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiazole-4-carboxamide group might undergo reactions typical of amides, while the benzo[d][1,3]dioxol-5-ylmethyl group might participate in reactions typical of aromatic compounds .

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-26-13-3-5-14(6-4-13)30(24,25)22-19-21-15(10-29-19)18(23)20-9-12-2-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVWTVRUBPOZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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